COPPER-BERYLLIUMALLOY

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper-Beryllium Alloy, also known as Beryllium Copper and designated as C17200, is a high-performance copper alloy known for its unique combination of strength, hardness, and conductivity . It contains 0.5–3% beryllium and is often used due to its high strength and good conductivity of both heat and electricity . It has many specialized applications in tools for hazardous environments, musical instruments, precision measurement devices, bullets, and some uses in the field of aerospace .

Synthesis Analysis

The synthesis of Copper-Beryllium Alloy involves age hardening or precipitation hardening . The alloy is rapidly cooled from the annealing treatment, so the beryllium remains in solid solution with the copper. Then the alloy is given a precipitation or age hardening treatment for an hour or more at a temperature between 200 and 460°C .Molecular Structure Analysis

The molecular structure of Copper-Beryllium Alloy is a copper alloy with 0.5–3% beryllium . The high strength of the copper beryllium alloys is attained by age hardening or precipitation hardening .Chemical Reactions Analysis

The chemical reactions of Copper-Beryllium Alloy involve the formation of metastable precipitates by aging treatments from the α phase . The high-temperature oxidation behavior of a Cu–2.1Be commercial alloy was studied, and the corrosion products formed on the surface of the samples oxidized for 17 h at 850 °C in air consisted of BeO and copper oxides .Physical And Chemical Properties Analysis

Copper-Beryllium Alloy is a ductile, weldable, and machinable alloy . It is resistant to non-oxidizing acids, abrasive wear, and galling . It can be heat-treated for increased strength, durability, and electrical conductivity . It attains the greatest strength of any copper-based alloy and has a thermal conductivity of 62 Btu/h-ft-°F (107 W/m-K), which is 3–5 times higher than tool steel .Wirkmechanismus

The mechanism of action of Copper-Beryllium Alloy involves the precipitation of a beryllium-containing phase from a supersaturated solid solution of mostly pure copper . The precipitation occurs during the slow cooling of the alloys because the solubility of beryllium in alpha copper decreases with decreasing temperature .

Zukünftige Richtungen

Copper-Beryllium Alloy is a high-performance copper alloy that offers unique mechanical and physical properties for a variety of applications. With its high strength, hardness, and electrical and thermal conductivity, it is a go-to choice for industries that require reliable and efficient materials . As the requirement for extended reliability and service life of industrial products increases, the demand for high-performance copper-beryllium (Cu-Be) will also increase .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Copper-Beryllium alloy involves the combination of Copper and Beryllium metals through a solid-state diffusion process.", "Starting Materials": [ "Copper metal", "Beryllium metal" ], "Reaction": [ "Clean the Copper and Beryllium metal surfaces to remove any impurities or surface oxides.", "Cut the metals into small pieces or strips to increase the surface area for better diffusion.", "Place the Copper and Beryllium pieces in a vacuum-sealed container to prevent oxidation during the reaction.", "Heat the container in a furnace to a temperature of around 800-900°C for several hours to allow the metals to diffuse and form a homogenous alloy.", "Cool the container slowly to room temperature to prevent cracking or deformation of the alloy.", "Remove the alloy from the container and polish the surface to remove any residual oxides or impurities." ] } | |

CAS-Nummer |

11133-98-5 |

Molekularformel |

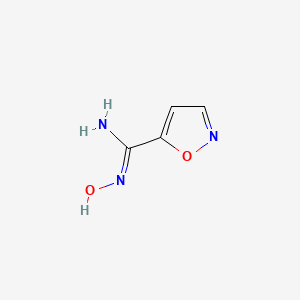

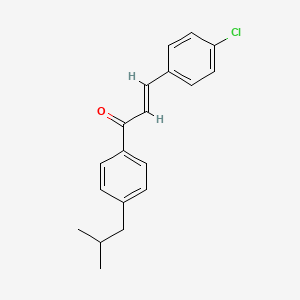

C9H9N3 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.